4-(Morpholin-4-ylsulfonyl)phenyl pyrrolidinyl ketone
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Overview
Description
4-(Morpholin-4-ylsulfonyl)phenyl pyrrolidinyl ketone is a versatile chemical compound used in various scientific research fields. It is known for its unique structural properties, which make it suitable for applications in drug discovery, organic synthesis, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholin-4-ylsulfonyl)phenyl pyrrolidinyl ketone typically involves the reaction of morpholine with sulfonyl chloride to form morpholinyl sulfonyl chloride. This intermediate is then reacted with phenyl pyrrolidinyl ketone under specific conditions to yield the desired compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and recrystallization is also common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4-(Morpholin-4-ylsulfonyl)phenyl pyrrolidinyl ketone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl pyrrolidinyl ketone derivatives.
Scientific Research Applications
4-(Morpholin-4-ylsulfonyl)phenyl pyrrolidinyl ketone is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block in organic synthesis and catalysis.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is explored for its potential therapeutic applications in drug discovery.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Morpholin-4-ylsulfonyl)phenyl pyrrolidinyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
Morpholine derivatives: These compounds contain the morpholine ring and are used in similar applications.
Sulfonyl phenyl ketones: These compounds have the sulfonyl phenyl ketone moiety and are used in organic synthesis and catalysis.
Uniqueness
4-(Morpholin-4-ylsulfonyl)phenyl pyrrolidinyl ketone is unique due to its combination of the morpholine, sulfonyl, phenyl, and pyrrolidinyl groups, which confer distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it a valuable compound in scientific research.
Properties
IUPAC Name |
(4-morpholin-4-ylsulfonylphenyl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c18-15(16-7-1-2-8-16)13-3-5-14(6-4-13)22(19,20)17-9-11-21-12-10-17/h3-6H,1-2,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPGLGUQOQBHKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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